N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide

Hydrogen-bond donor Polar surface area Drug-likeness

N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide (CAS 899748-73-3) is a synthetic, unsymmetrical oxalamide derivative with the molecular formula C13H16N2O5 and a molecular weight of 280.28 g/mol. It belongs to the broader class of N,N′-disubstituted oxalamides, which have been investigated as pharmacologically relevant scaffolds across multiple target families.

Molecular Formula C13H16N2O5
Molecular Weight 280.28
CAS No. 899748-73-3
Cat. No. B2959613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide
CAS899748-73-3
Molecular FormulaC13H16N2O5
Molecular Weight280.28
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCCO
InChIInChI=1S/C13H16N2O5/c16-5-1-4-14-12(17)13(18)15-9-2-3-10-11(8-9)20-7-6-19-10/h2-3,8,16H,1,4-7H2,(H,14,17)(H,15,18)
InChIKeySWTFPOASXKJCDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide (CAS 899748-73-3): Chemical Identity and Procurement Baseline


N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide (CAS 899748-73-3) is a synthetic, unsymmetrical oxalamide derivative with the molecular formula C13H16N2O5 and a molecular weight of 280.28 g/mol . It belongs to the broader class of N,N′-disubstituted oxalamides, which have been investigated as pharmacologically relevant scaffolds across multiple target families. The compound incorporates a 2,3-dihydrobenzo[b][1,4]dioxin (1,4-benzodioxane) moiety at the N1 position and a 3-hydroxypropyl group at the N2 position, bridged by an oxalamide linker. The 1,4-benzodioxane substructure is a recognized privileged scaffold in medicinal chemistry, appearing in inhibitors of receptor tyrosine kinase-like orphan receptor 1 (ROR1), free fatty acid receptor 1 (FFA1/GPR40) agonists, and serotonergic agents [1]. This compound is currently catalogued as a research chemical by several vendors, with a standard purity specification of 98% and batch-specific QC documentation including NMR, HPLC, and GC .

Synthetic oxalamide building block Contains a 1,4-benzodioxane core and a hydroxypropyl tail, suitable for chemical probe and SAR campaigns.
Neutral, non-ionizable scaffold Remains uncharged at physiological pH, which may reduce ionic interference in biochemical and cell-based assays.
Batch-specific QC documentation available Multi-method analytical reports (NMR, HPLC, GC) may support experimental reproducibility and identity verification.

Why Generic Substitution of N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide Is Not Straightforward


Oxalamides sharing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl core but differing in the N2 substituent cannot be assumed to be functionally interchangeable. The N2 substituent critically governs hydrogen-bonding capacity, lipophilicity, and ionization state: the target compound's terminal primary hydroxyl group (cLogP ≈ 1.0–1.3; 1 H-bond donor, 2 H-bond acceptors on the tail alone) confers a distinct polarity profile compared to analogs with phenylpropyl (CAS 899748-74-4, elevated LogP, zero H-bond donors on tail), dimethylaminoethyl (CAS 941940-66-5, ionizable basic center at physiological pH), or simple butyl (loss of H-bond donor) termini . In the oxalamide class, such physicochemical differences have been shown to translate into divergent biological profiles: Jain et al. (2008) demonstrated that among oxalamide PAI-1 inhibitors, IC50 values shifted from non-detectable to 4.5 µM solely through variation of the terminal substituent [1]. Therefore, selecting a specific analog for a given assay or chemical biology application requires evidence that the chosen substituent set matches the intended target environment, rather than relying on core scaffold similarity alone.

N2-substituent variation may shift binding behavior

Changes in H-bond donor count, lipophilicity, or ionization state at the N2 tail can alter target engagement – literature evidence shows IC₅₀ values for oxalamide analogs can move from undetectable to 4.5 µM solely via terminal substituent modification.

Hydrophobic tail analogs lose hydrogen-bond capacity

The phenylpropyl analog (CAS 899748-74-4) lacks a terminal H-bond donor, reducing polarity and predicted aqueous solubility compared to the hydroxypropyl-bearing target compound.

Basic amine-containing analogs introduce ionization complexity

The dimethylaminoethyl analog (CAS 941940-66-5) carries a predicted basic center (pKa ~8.5–9.5) that becomes partially cationic at physiological pH, potentially elevating off-target promiscuity and pH-dependent artifacts.

Quantitative Differentiation Evidence for N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide (CAS 899748-73-3) Versus Closest Analogs


Hydrogen-Bond Donor Capacity as a Differentiator from Alkyl- and Aryl-Terminated Analogs

The target compound possesses one hydrogen-bond donor (terminal –OH) on the N2 substituent, in contrast to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-phenylpropyl)oxalamide (CAS 899748-74-4; zero HBD on tail) and N1-butyl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide (zero HBD on tail). This difference has quantitative implications for computed topological polar surface area (TPSA) and predicted aqueous solubility, which are directly relevant to assay compatibility and formulation . The hydroxypropyl tail in oxalamide analogs has been noted to enhance solubility relative to purely hydrophobic tails .

H-Bond Donor Capacity
Class-level inference
Target: tPSA ≈ 97 Ų; HBD = 3 vs. phenylpropyl (899748-74-4): tPSA ≈ 78 Ų; HBD = 2 vs. dimethylaminoethyl (941940-66-5): tPSA ≈ 78 Ų; HBD = 2
Higher polarity may support aqueous assay compatibility.
Predicted TPSA; experimental solubility confirmation advised.
Hydrogen-bond donor Polar surface area Drug-likeness Solubility

Absence of a Basic Amine Center Distinguishes This Compound from Dimethylaminoethyl Oxalamide Analogs

Unlike N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)ethyl)oxalamide (CAS 941940-66-5), which contains a tertiary amine with a predicted pKa ≈ 8.5–9.5 and is therefore partially ionized at physiological pH, the target compound's terminal hydroxyl group is neutral across the full physiological pH range . The presence of a basic amine in oxalamide analogs has been associated with increased hERG liability, lysosomotropic accumulation, and promiscuous pharmacology in related chemotypes [1].

Ionization State
Class-level inference
Target: neutral (hydroxyl pKa ≈ 15–16) Comparator (941940-66-5): partially cationic at pH 7.4 (predicted amine pKa ≈ 8.5–9.5)
May reduce pH-dependent artifacts and off-target promiscuity.
Based on predicted pKa; experimental measurement recommended.
Ionization state pH-dependent solubility Off-target pharmacology CNS penetration

Documented Purity Specification and Batch-Level QC Documentation as Procurement Differentiators

Bidepharm lists CAS 899748-73-3 at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC available . This contrasts with many structurally related oxalamide analogs catalogued by other suppliers where purity specifications are either undisclosed or reported as 95% without guaranteed batch-level analytical data. In research procurement, the availability of verifiable batch-specific analytical data (NMR, HPLC, GC) reduces the risk of purchasing mischaracterized material and supports experimental reproducibility.

Procurement Specification
Supporting evidence
Target: 98% purity; batch-specific NMR, HPLC, GC available Typical analog listings: 95% purity or unspecified; QC documentation variable
Enhanced procurement confidence may support SAR reproducibility.
Vendor-reported specifications as of May 2026.
Purity Quality control NMR HPLC Procurement specification

Molecular Weight and Fractional sp³ Character Differentiate This Compound from High-Molecular-Weight Fused-Ring Oxalamide Analogs

With a molecular weight of 280.28 g/mol, the target compound falls well within lead-like chemical space (MW ≤ 350), distinguishing it from larger analogs such as N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide (CAS 1421442-42-3; MW 406.44) . The hydroxypropyl tail contributes to a favorable fraction of sp³-hybridized carbons (Fsp³ ≈ 0.38), which has been empirically correlated with improved clinical success rates and reduced attrition due to toxicity [1].

Lead-Likeness Metrics
Class-level inference
MW = 280.28 g/mol; Fsp³ ≈ 0.38 vs. naphthyl analog (1421442-42-3): MW = 406.44; Fsp³ ≈ 0.26
Favorable lead-like properties may improve developability screening outcomes.
Fsp³ trend correlates with lower attrition in literature.
Molecular weight Fraction sp³ Lead-likeness Fragment-based screening

Recommended Application Scenarios for N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide Based on Differential Evidence


Chemical Probe Development Requiring a Neutral, Low-MW Oxalamide Scaffold with a Hydrogen-Bond Donor Handle

For target engagement studies or biochemical assay development where a neutral chemotype is preferred to avoid pH-dependent artifacts, this compound provides a non-ionizable scaffold (no basic or acidic centers in the physiological pH range) with a terminal hydroxyl group available as a synthetic handle or pharmacophoric H-bond donor . The 280 g/mol MW and moderate lipophilicity (estimated cLogP 1.0–1.3) make it suitable for fragment- or lead-like screening collections where smaller, more polar starting points are desired over the larger, more lipophilic phenylpropyl (MW 340; cLogP ~3.0–3.5) or naphthyl (MW 406; cLogP ~3.5–4.0) analogs.

Solubility-Sensitive Biochemical Assays Requiring Higher Polarity Than Phenyl or Butyl Oxalamide Analogs

The combination of the terminal hydroxyl group and the oxalamide NH donors yields a higher TPSA (~97 Ų) than the phenylpropyl analog (~78 Ų), predicting superior aqueous solubility . This makes the compound preferable for biochemical assay formats where DMSO concentration must be minimized (e.g., ≤0.1% v/v) and compound precipitation at assay concentrations is a known failure mode for more lipophilic analogs. Researchers comparing oxalamide series members should prioritize this analog when aqueous compatibility is a critical assay parameter.

Medicinal Chemistry SAR Campaigns Exploring N2-Substituent Effects on Target Binding

In structure-activity relationship (SAR) studies where the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl core is held constant and the N2 tail is systematically varied, this compound serves as the 'polar neutral' reference point in a substituent matrix that includes hydrophobic (phenylpropyl, butyl), basic (dimethylaminoethyl), and heteroaryl (pyridylmethyl) comparators . The availability of batch-specific QC data (NMR, HPLC, GC) ensures that observed SAR trends are attributable to genuine structural differences rather than impurity-driven artifacts, a concern particularly relevant when potency differences between analogs are modest (≤5-fold).

Synthetic Methodology Development Leveraging the Terminal Hydroxyl as a Functionalization Handle

The primary hydroxyl group at the terminus of the N2-propyl chain provides a chemically orthogonal functionalization site for late-stage diversification strategies (e.g., esterification, etherification, oxidation to carboxylic acid, or conversion to a leaving group for nucleophilic displacement), enabling the generation of focused compound libraries from a common precursor . This contrasts with the phenylpropyl analog (CAS 899748-74-4), which lacks a reactive functional handle on the tail, and the dimethylaminoethyl analog (CAS 941940-66-5), whose amine may compete in reactions targeting the oxalamide NH groups.

Application
Selection Property
Validation Focus
Chemical probe development (neutral scaffold)
Non-ionizable scaffold with hydroxypropyl H-bond donor
Target engagement assay compatibility
Solubility-sensitive biochemical assays
Increased polarity vs. phenyl/butyl oxalamide analogs
Aqueous compatibility screening
Medicinal chemistry SAR (N2-substituent matrix)
Polar neutral reference with QC-verified purity
SAR trend reliability with impurity control
Synthetic methodology development
Terminal hydroxyl as orthogonal functionalization handle
Late-stage diversification feasibility
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